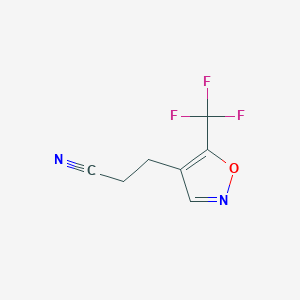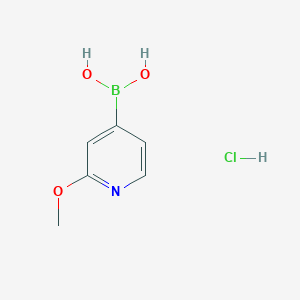
(2-Methoxypyridin-4-yl)boronic acid hydrochloride
Descripción general
Descripción
(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C6H9BClNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Mecanismo De Acción
Target of Action
The primary target of 2-Methoxypyridine-4-boronic Acid Hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound is also used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines, which are used as JAK1/3 inhibitors .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in the formation of carbon–carbon bonds . This pathway is crucial for the synthesis of various organic compounds, including efficacious pyrrolopyridazines .
Pharmacokinetics
It’s known that the compound is used in the suzuki–miyaura coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a variety of organic compounds, including efficacious pyrrolopyridazines used as JAK1/3 inhibitors .
Análisis Bioquímico
Biochemical Properties
2-Methoxypyridine-4-boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound can act as a ligand, binding to metal catalysts such as palladium, and enhancing their reactivity. The interactions between 2-Methoxypyridine-4-boronic acid hydrochloride and these biomolecules are primarily based on coordination chemistry, where the boronic acid group forms stable complexes with metal ions .
Cellular Effects
The effects of 2-Methoxypyridine-4-boronic acid hydrochloride on cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This can result in changes in cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, 2-Methoxypyridine-4-boronic acid hydrochloride exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing . In enzyme inhibition, the boronic acid group can mimic the transition state of enzyme substrates, leading to competitive inhibition. This mechanism is particularly relevant in the inhibition of serine proteases and other hydrolases .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Methoxypyridine-4-boronic acid hydrochloride are crucial factors. This compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture and air . Long-term effects on cellular function have not been extensively studied, but boronic acids are known to have sustained inhibitory effects on proteasomes and other enzymes . These effects can persist as long as the compound remains active and is not degraded.
Dosage Effects in Animal Models
The effects of 2-Methoxypyridine-4-boronic acid hydrochloride in animal models vary with dosage. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, boronic acids can exhibit toxic effects, including cytotoxicity and organ damage. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen .
Metabolic Pathways
2-Methoxypyridine-4-boronic acid hydrochloride is involved in metabolic pathways that include its interaction with enzymes and cofactors. The boronic acid group can undergo oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical reactions.
Transport and Distribution
The transport and distribution of 2-Methoxypyridine-4-boronic acid hydrochloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with intracellular proteins and enzymes, affecting its localization and accumulation. Binding proteins and transporters can also play a role in its distribution within tissues .
Subcellular Localization
The subcellular localization of 2-Methoxypyridine-4-boronic acid hydrochloride is determined by its interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm, nucleus, or mitochondria, depending on the nature of its interactions with cellular proteins and enzymes . This localization can influence its activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxypyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-methoxypyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid or boronate esters in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methoxypyridin-4-yl)boronic acid hydrochloride primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as toluene, ethanol, or water are commonly used.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
(2-Methoxypyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including inhibitors for various enzymes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and polymers.
Comparación Con Compuestos Similares
(2-Methylpyridin-4-yl)boronic acid: Similar in structure but with a methyl group instead of a methoxy group.
(2-Methoxypyridin-4-yl)boronic acid: The non-hydrochloride form of the compound.
Uniqueness: (2-Methoxypyridin-4-yl)boronic acid hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and solubility properties. Its hydrochloride form enhances its stability and makes it easier to handle in various chemical reactions.
Propiedades
IUPAC Name |
(2-methoxypyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-4-5(7(9)10)2-3-8-6;/h2-4,9-10H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHDOVPDBWJNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


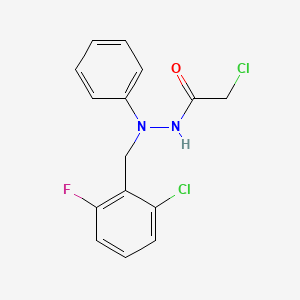
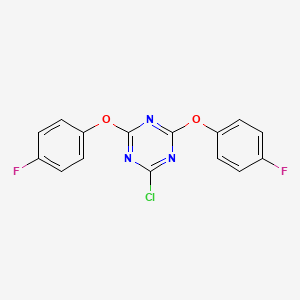
![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)
![N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3040611.png)
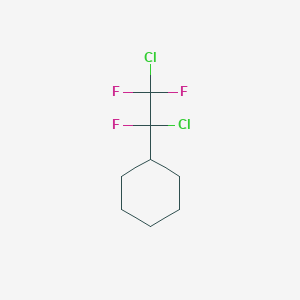
![2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3040615.png)
![2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate](/img/structure/B3040616.png)
![2,3,3-trichloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B3040618.png)
![2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid](/img/structure/B3040619.png)

![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3040622.png)


